2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid

Physicochemical profiling LogP Medicinal chemistry

2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid (CAS 1040320‑73‑7) is a synthetic N‑methyl‑N‑[(3‑nitrophenyl)carbamoyl] derivative of glycine with the molecular formula C₁₀H₁₁N₃O₅ and a molecular weight of 253.21 g/mol. The compound belongs to the class of carbamoylglycine derivatives, which are versatile intermediates in medicinal chemistry and are employed as building blocks for peptidomimetics and enzyme inhibitors.

Molecular Formula C10H11N3O5
Molecular Weight 253.21 g/mol
CAS No. 1040320-73-7
Cat. No. B1438590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid
CAS1040320-73-7
Molecular FormulaC10H11N3O5
Molecular Weight253.21 g/mol
Structural Identifiers
SMILESCN(CC(=O)O)C(=O)NC1=CC(=CC=C1)[N+](=O)[O-]
InChIInChI=1S/C10H11N3O5/c1-12(6-9(14)15)10(16)11-7-3-2-4-8(5-7)13(17)18/h2-5H,6H2,1H3,(H,11,16)(H,14,15)
InChIKeyYEUCYFFHFOXFMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid (CAS 1040320-73-7): Procuring a Distinct N‑Methyl Carbamoylglycine Scaffold


2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid (CAS 1040320‑73‑7) is a synthetic N‑methyl‑N‑[(3‑nitrophenyl)carbamoyl] derivative of glycine with the molecular formula C₁₀H₁₁N₃O₅ and a molecular weight of 253.21 g/mol [1]. The compound belongs to the class of carbamoylglycine derivatives, which are versatile intermediates in medicinal chemistry and are employed as building blocks for peptidomimetics and enzyme inhibitors [2]. Its structure features a 3‑nitrophenyl urea moiety linked to an N‑methyl glycine backbone, a substitution pattern that influences both hydrogen‑bonding capacity and lipophilicity relative to des‑methyl or regioisomeric analogs.

Why Closely Related Nitrophenyl‑Carbamoyl Amino Acids Cannot Substitute for 2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid


Even structurally close analogs within the nitrophenyl‑carbamoyl amino acid family cannot be assumed to perform identically in synthesis or screening campaigns. The presence of the N‑methyl substituent on the glycine backbone alters the compound’s lipophilicity, conformational flexibility, and hydrogen‑bond donor/acceptor profile compared with its N‑des‑methyl counterpart (N‑{[(3‑nitrophenyl)amino]carbonyl}glycine, CAS 67513‑14‑8) [1]. These physicochemical differences translate into distinct chromatographic retention, solubility, and target‑binding behavior, making generic interchange scientifically unsound without direct comparative data .

Quantitative Differentiation Evidence for 2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid Versus Its Closest Analogs


Lipophilicity (XLogP3) Contrast with N‑Des‑Methyl Analog

2‑{Methyl[(3‑nitrophenyl)carbamoyl]amino}acetic acid (target) exhibits a computed XLogP3 of 1.1 [1], whereas its direct N‑des‑methyl comparator, N‑{[(3‑nitrophenyl)amino]carbonyl}glycine (CAS 67513‑14‑8), shows an XLogP3 of 1.788 . The 0.688‑unit decrease in lipophilicity for the target compound reflects the influence of the N‑methyl substitution, which reduces the net hydrogen‑bond donor capacity and modifies solubility‑permeability balance.

Physicochemical profiling LogP Medicinal chemistry

Supplier‑Confirmed Purity Specification (95%) as a Procurement Baseline

The target compound is consistently supplied with a minimum purity specification of 95% as stated by Sigma‑Aldrich (Enamine product line) and other authorized distributors . While the N‑des‑methyl analog (CAS 67513‑14‑8) is also offered at ≥95% purity by certain vendors, the target compound’s purity is verified by certificate of analysis (COA) and documented in the Sigma‑Aldrich product entry, providing a traceable quality benchmark for procurement.

Quality control Purity Procurement

Hydrogen‑Bond Donor Count as a Selectivity Determinant

The target compound possesses two hydrogen‑bond donors (HBD) [1], whereas the N‑des‑methyl analog contains three HBD [2]. This reduction in HBD count can decrease the compound’s affinity for hydrogen‑bond‑accepting off‑targets and lower its polar surface area‑mediated efflux, a consideration when selecting fragments for lead‑like libraries.

Hydrogen bonding Drug‑likeness Physicochemical properties

Rotatable Bond Count Impact on Conformational Entropy

The target compound contains three rotatable bonds [1], compared with two rotatable bonds in the N‑des‑methyl analog [2]. The additional rotatable bond, originating from the N‑methyl substituent, increases conformational freedom and may affect binding entropy and selectivity in target‑engagement assays.

Conformational analysis Entropy Fragment‑based drug discovery

Optimal Scientific and Industrial Applications for 2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid Based on Quantitative Evidence


Fragment‑Based Library Design Requiring Reduced Lipophilicity and H‑Bond Donor Count

The compound’s lower XLogP3 (1.1) and reduced HBD count (2) relative to its des‑methyl analog make it a preferred fragment for libraries targeting intracellular or CNS‑accessible enzymes where high lipophilicity and excessive hydrogen‑bond donation are undesirable [1][2].

Synthesis of N‑Methyl‑Containing Peptidomimetic Intermediates

The N‑methyl substitution on the glycine backbone is a privileged motif for improving proteolytic stability in peptidomimetics. This compound can serve as a direct building block for introducing N‑methyl‑glycine‑urea scaffolds without the need for post‑synthetic N‑alkylation, which often suffers from low selectivity and yield [3].

Quality‑Controlled Procurement for Reproducible Enzyme Inhibition Studies

With a supplier‑verified purity of ≥95% and traceable certificate of analysis, the compound is suited for quantitative biochemical assays where batch consistency is critical .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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